1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Catalog No.
S13708473
CAS No.
M.F
C15H24N4O4
M. Wt
324.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethy...

Product Name

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

5-ethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

InChI

InChI=1S/C15H24N4O4/c1-5-11-12(13(20)21)16-17-19(11)10-7-6-8-18(9-10)14(22)23-15(2,3)4/h10H,5-9H2,1-4H3,(H,20,21)

InChI Key

HQEGUKVECSRIGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by the presence of a piperidine ring, a triazole ring, and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality of the piperidine, enhancing the compound's stability during synthesis and reactions. The structure can be visualized as follows:

  • Piperidine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Triazole Ring: A five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.
  • Carboxylic Acid Group: A functional group (-COOH) that imparts acidic properties to the compound.

This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: Utilizing agents like potassium permanganate or chromium trioxide to convert alcohols to ketones or aldehydes.
  • Reduction: Employing reducing agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
  • Substitution: Participating in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
  • Hydrolysis: The ester or amide functionalities can be hydrolyzed to yield carboxylic acids or amines under acidic or basic conditions.

These reactions highlight the compound's reactivity and versatility in organic synthesis .

The biological activity of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is an area of ongoing research. Preliminary studies suggest potential activities such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties: Its structural features may confer activity against various pathogens.
  • Receptor Binding: The compound could interact with biological receptors, influencing signaling pathways.

Further investigations are necessary to elucidate the exact mechanisms and therapeutic potentials .

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

  • Formation of Piperidine Ring: This can be achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the tert-butoxycarbonyl Group: This is done using di-tert-butyl dicarbonate in the presence of a base like triethylamine to protect the amine functionality.
  • Formation of Triazole Ring: Often formed via cycloaddition reactions such as Huisgen 1,3-dipolar cycloaddition.
  • Coupling and Deprotection: The Boc-protected piperidine is coupled with the triazole ring followed by deprotection to yield the target compound.

Optimizations in reaction conditions can enhance yield and purity during industrial production .

The applications of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid span various fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting specific diseases.
  • Organic Synthesis: Utilized in synthesizing more complex organic molecules due to its versatile reactivity.
  • Material Science: Potential use in creating novel materials with specific properties owing to its unique structure.

These applications underline its significance in both academic research and industrial contexts .

Interaction studies focus on how 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid interacts with biological targets:

  • Molecular Targeting: Investigations into how this compound binds to enzymes or receptors can reveal insights into its mechanism of action.
  • Cellular Studies: Evaluating its effects on cell lines can provide data on cytotoxicity and therapeutic efficacy.

Understanding these interactions is crucial for developing applications in drug design and therapeutic interventions .

Several compounds share structural similarities with 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
1-{1-[tert-butoxycarbonyl]piperidin-4-y}-5-methyl-1H-triazole-4-carboxylic acidPyrazole ring instead of triazole0.95
1-(tert-butoxycarbonyl)piperidin-(substituted)-triazole derivativesVariations in substituents on the triazole ring0.94
1-(2-aminoethyl)-triazole derivativesDifferent functional groups altering reactivity0.82

The uniqueness of 1-{1-[tert-butoxy)carbonyl]piperidin-(substituted)-triazole} lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.17975526 g/mol

Monoisotopic Mass

324.17975526 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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